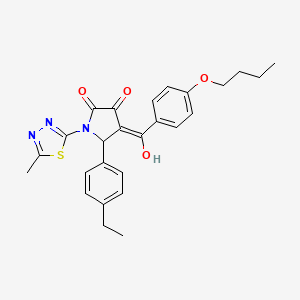![molecular formula C16H15NO2 B12010959 N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide CAS No. 71350-69-1](/img/structure/B12010959.png)
N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide is an organic compound with the molecular formula C16H15NO2 It is a derivative of acetamide, featuring a biphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide typically involves the acylation of 2-[1,1’-biphenyl]-4-yl-2-oxoethylamine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide is used as a building block for synthesizing more complex molecules. Its biphenyl structure makes it a valuable intermediate in the synthesis of ligands and catalysts.
Biology
In biological research, this compound can be used to study the interactions between biphenyl derivatives and biological macromolecules. It serves as a model compound for understanding the behavior of biphenyl-containing drugs and their metabolites.
Medicine
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenyl-2-oxoethyl)acetamide: Lacks the biphenyl group, resulting in different chemical and biological properties.
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)benzamide: Contains a benzamide group instead of an acetamide group, which can alter its reactivity and applications.
Uniqueness
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide is unique due to its biphenyl structure, which provides distinct chemical properties and potential for diverse applications. The presence of the biphenyl group enhances its stability and allows for various functionalizations, making it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
71350-69-1 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-[2-oxo-2-(4-phenylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H15NO2/c1-12(18)17-11-16(19)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18) |
InChI Key |
OTMNCSMAVGAXJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)



![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)
methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)

![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)





